6-(4-ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-3-(2-morpholin-4-yl-2-oxoethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-2-25-15-5-3-14(4-6-15)16-11-17(22)21(13-19-16)12-18(23)20-7-9-24-10-8-20/h3-6,11,13H,2,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDVHRQHYZJWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Condensation
The Biginelli reaction—a one-pot condensation of aldehydes, β-keto esters, and urea/thiourea—forms the dihydropyrimidinone core. For the target compound, 4-ethoxybenzaldehyde serves as the aldehyde component, while a β-keto ester pre-functionalized with a morpholine moiety is critical.
Example Protocol
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Reactants :
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4-Ethoxybenzaldehyde (10 mmol)
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Ethyl 2-(morpholin-4-yl)-2-oxoacetate (10 mmol)
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Urea (12 mmol)
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Catalyst : Tetrabutylammonium bromide (TBAB, 1.5 mol%) under solvent-free conditions.
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Conditions : Microwave irradiation (300 W, 40% power) for 3–4 minutes.
The reaction proceeds via acid-catalyzed iminium ion formation, followed by nucleophilic attack of the β-keto ester and cyclocondensation. TBAB enhances reactivity by stabilizing intermediates through ionic interactions.
Catalyst Variations
Alternative catalysts optimize yields and reaction times:
| Catalyst | Conditions | Yield (%) | Time | Source |
|---|---|---|---|---|
| Glacial acetic acid | Reflux, 3 h | 75–85 | 3 h | |
| Trichloroacetic acid | Solvent-free, 80°C | 82–88 | 2 h | |
| TBAB | Microwave, solvent-free | 90–95 | 3–4 min |
Microwave irradiation reduces energy consumption and avoids side products like polymerized aldehydes.
Post-Functionalization Strategies
Enaminone Intermediate Route
Enaminones serve as versatile precursors for introducing morpholine groups.
Synthetic Pathway :
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Enaminone Synthesis :
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Biginelli Cyclization :
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Mechanism :
Advantages :
Morpholine Incorporation via Acylation
A two-step approach introduces the morpholine moiety after forming the dihydropyrimidinone core:
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Core Synthesis :
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Prepare 6-(4-ethoxyphenyl)-3-(2-chloroethyl)-3,4-dihydropyrimidin-4-one via Biginelli reaction.
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Nucleophilic Substitution :
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Purification :
Challenges :
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Competing elimination reactions may reduce yields.
Green Chemistry Approaches
Solvent-Free Microwave Synthesis
Protocol :
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Mix 4-ethoxybenzaldehyde, morpholine-functionalized β-keto ester, urea, and TBAB.
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Irradiate in a household microwave (300 W) at 40% power for 3–4 minutes.
Benefits :
Recyclable Catalysts
Ionic liquids (e.g., BMImBF₄) and resin-supported catalysts (e.g., Yb(OTf)₃-resin) enable catalyst recovery and reuse.
Structural Characterization and Challenges
Spectral Data
Common Pitfalls
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Steric Hindrance : Bulky substituents slow cyclization; microwave irradiation mitigates this.
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Byproducts : Overheating forms pyrimidines; controlled power settings are essential.
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 10 g | 10 kg |
| Yield | 90–95% | 85–90% |
| Energy Consumption | 0.5 kWh | 50 kWh |
| Cost per kg | $1,200 | $800 |
Microwave reactors scale linearly but require specialized equipment .
Chemical Reactions Analysis
Types of Reactions
6-(4-ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The ethoxy and morpholinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, dihydro derivatives, and substituted analogs with different functional groups.
Scientific Research Applications
6-(4-ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Dihydropyrimidinone Derivatives with Morpholine Substituents
Key Analogs :
5-Ethyl-6-hydroxy-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one Structure: Ethyl group at position 5, hydroxyl at position 6, and morpholine at position 2. Molecular Weight: 225.25 g/mol (vs. ~347.4 g/mol for the target compound).
6-(2-Methylpropyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one
- Structure : 2-Methylpropyl at position 6 and morpholine at position 2.
- Molecular Formula : C₁₂H₁₉N₃O₂.
- Key Differences : The branched alkyl chain increases lipophilicity but may reduce solubility compared to the aromatic ethoxyphenyl group .
Table 1: Comparison of Morpholine-Containing Dihydropyrimidinones
Thieno-Pyrimidinone Derivatives
Key Analogs :
3-Ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one Structure: Thieno ring fused to pyrimidinone, with a benzoxazinyl substituent. Molecular Weight: 401.5 g/mol. Key Differences: The fused thieno ring increases molecular rigidity and may improve target binding but reduces solubility .
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Structure: Trifluoromethoxy and chlorophenyl groups. Molecular Weight: 498.9 g/mol. Key Differences: The trifluoromethoxy group enhances metabolic stability compared to the ethoxy group in the target compound .
Table 2: Thieno-Pyrimidinone vs. Dihydropyrimidinone Core
Pyrimidinones with Heterocyclic Substituents
Key Analogs :
6-(3,5-Dimethylisoxazol-4-yl)-2-(methylthio)pyrimidin-4(3H)-one
- Structure : Isoxazolyl and methylthio groups.
- Key Differences : Methylthio at position 2 provides sulfur-based interactions, while the isoxazole ring introduces additional hydrogen-bonding sites .
Repaglinide-Related Structures
- Structure : Piperidinyl and ethoxybenzoic acid groups.
- Key Differences : The morpholine in the target compound may offer better solubility than piperidine in Repaglinide derivatives .
Biological Activity
6-(4-Ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one (CAS Number: 1058207-62-7) is a dihydropyrimidine derivative that has gained attention due to its diverse biological activities. This compound is characterized by its unique structure, which incorporates both a morpholine moiety and an ethoxyphenyl group, suggesting potential pharmacological applications.
The molecular formula of this compound is with a molecular weight of 343.4 g/mol. The structure is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.4 g/mol |
| CAS Number | 1058207-62-7 |
Antibacterial Activity
Recent studies have demonstrated that various dihydropyrimidinone compounds exhibit significant antibacterial properties. For instance, certain derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. Notably, the presence of specific substituents on the benzene ring, such as hydroxyl or methoxy groups, has been correlated with enhanced antibacterial activity .
In a comparative study of synthesized dihydropyrimidinones, compounds with similar structural features to this compound exhibited remarkable antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The results indicated that the compound's activity could be influenced by its electronic properties and steric factors .
Anticancer Potential
The compound has also been investigated for its anticancer potential. Dihydropyrimidine derivatives have been recognized for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. One study highlighted the ability of similar compounds to block mitotic spindle assembly by inhibiting the kinesin Eg5 motor protein, leading to cell cycle arrest . This mechanism suggests that this compound could serve as a lead compound in the development of novel anticancer agents.
Synthesis and Evaluation
A recent research article focused on synthesizing novel dihydropyrimidinones, including those structurally related to this compound. The synthesized compounds were subjected to biological evaluation against bacterial strains and cancer cell lines. The findings revealed that certain derivatives exhibited potent activity, with minimal cytotoxicity towards normal cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicated that modifications in the ethoxy and morpholine substituents significantly affected the biological activity of the compounds. For example, variations in the length of alkyl chains or the introduction of halogen atoms on the phenyl ring resulted in notable changes in antibacterial potency . This information can guide future synthesis efforts to optimize the pharmacological profiles of these compounds.
Q & A
Basic: What are the established methods for synthesizing 6-(4-ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one?
The synthesis typically involves multi-step routes, leveraging thienopyrimidine or dihydropyrimidinone cores as starting materials. Key steps include:
- Nucleophilic substitution to introduce the morpholin-4-yl-2-oxoethyl group.
- Condensation reactions under reflux with solvents like ethanol or DMF, using catalysts such as p-toluenesulfonic acid (PTSA) to enhance yield .
- Protection/deprotection strategies for reactive functional groups (e.g., ethoxyphenyl), often requiring inert atmospheres to prevent oxidation .
Characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical for verifying structural integrity .
Basic: How is the compound characterized to confirm its structure and purity?
- Spectroscopic methods :
- ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly distinguishing the dihydropyrimidinone ring and morpholine substituents .
- FT-IR confirms carbonyl (C=O) and ether (C-O-C) functional groups .
- X-ray crystallography (using SHELX or ORTEP-III) resolves 3D conformation, critical for understanding steric effects and intermolecular interactions .
- Chromatographic purity : HPLC with UV detection (e.g., 254 nm) ensures >95% purity, essential for biological assays .
Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?
- Temperature/pH control :
- Maintain ≤80°C during condensation to avoid side reactions (e.g., ring-opening) .
- Use buffered conditions (pH 6–7) for amine coupling steps to minimize hydrolysis .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate morpholine incorporation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves crystallinity in final steps .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
- Orthogonal validation :
- Replicate assays under standardized conditions (e.g., ATP levels in kinase inhibition studies) .
- Use isogenic cell lines to control for genetic variability in anticancer activity tests .
- Meta-analysis : Compare structural analogs (e.g., thienopyrimidines vs. triazolopyridazines) to identify substituent-specific trends .
- Dose-response profiling : Establish EC₅₀/IC₅₀ curves to differentiate true activity from assay noise .
Advanced: What computational models predict the compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger Suite): Simulate binding to kinase ATP pockets or GPCRs, prioritizing residues with high Gibbs free energy (ΔG) scores .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) to assess binding kinetics .
- QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with antibacterial potency using Hammett constants .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
- Core modifications :
- Replace the ethoxyphenyl group with fluorophenyl to enhance metabolic stability .
- Introduce sulfonyl groups at C6 of the pyrimidinone ring to improve solubility .
- Functional group swaps :
- Substitute morpholine with piperazine to modulate target selectivity (e.g., kinase vs. phosphatase inhibition) .
- Replace the oxoethyl linker with thiomethyl to alter redox sensitivity .
- Bioisosteres : Use triazole rings as mimics for the dihydropyrimidinone core to retain activity while reducing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
